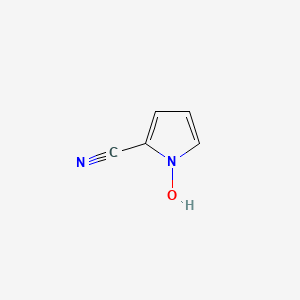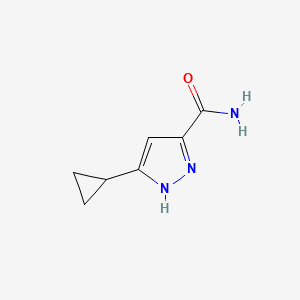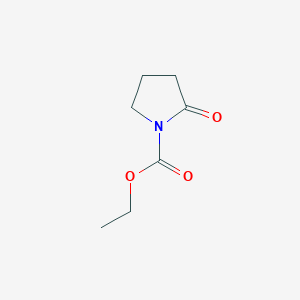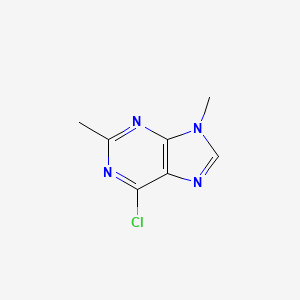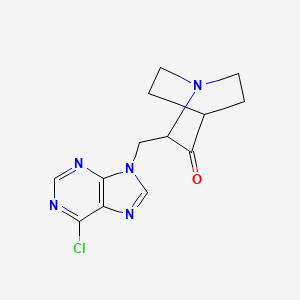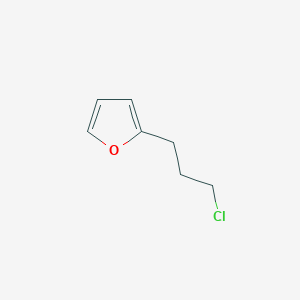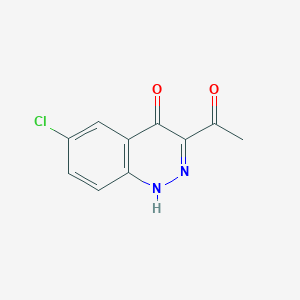
3-Acetyl-6-chlorocinnolin-4(1H)-one
Übersicht
Beschreibung
3-Acetyl-6-chlorocinnolin-4(1H)-one is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a yellow crystalline powder that is sparingly soluble in water. The compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-6-chlorocinnolin-4(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit significant anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. The compound also exhibits anti-inflammatory and anti-oxidant activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 3-Acetyl-6-chlorocinnolin-4(1H)-one is not well understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound may also inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 3-Acetyl-6-chlorocinnolin-4(1H)-one can induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a role in inflammation and cancer. Additionally, the compound exhibits anti-oxidant activity by scavenging reactive oxygen species and inhibiting lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Acetyl-6-chlorocinnolin-4(1H)-one in lab experiments is its potential anti-tumor activity, which makes it a useful tool for studying cancer biology. Additionally, the compound exhibits anti-inflammatory and anti-oxidant activity, making it a potential candidate for the treatment of inflammatory diseases. However, the compound's low solubility in water can make it challenging to work with, and its mechanism of action is not well understood, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Acetyl-6-chlorocinnolin-4(1H)-one. One area of research is the elucidation of its mechanism of action, which could lead to the development of more potent and selective analogs. Another area of research is the development of novel drug delivery systems that can improve the compound's solubility and bioavailability. Additionally, studies could investigate the compound's potential applications in the treatment of other diseases, such as neurodegenerative diseases and diabetes.
Conclusion:
In conclusion, 3-Acetyl-6-chlorocinnolin-4(1H)-one is a chemical compound with potential applications in the field of medicinal chemistry. The compound exhibits anti-tumor, anti-inflammatory, and anti-oxidant activity, making it a potential candidate for the treatment of cancer and inflammatory diseases. While the compound's mechanism of action is not well understood, future research could lead to the development of more potent and selective analogs, as well as novel drug delivery systems.
Eigenschaften
IUPAC Name |
3-acetyl-6-chloro-1H-cinnolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-5(14)9-10(15)7-4-6(11)2-3-8(7)12-13-9/h2-4H,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLDXICSTPRDHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNC2=C(C1=O)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654376 | |
| Record name | 3-Acetyl-6-chlorocinnolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
404897-84-3 | |
| Record name | 3-Acetyl-6-chlorocinnolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






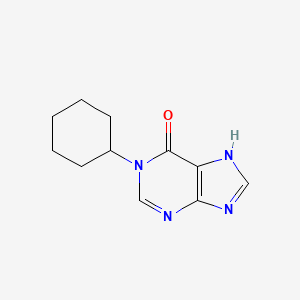
![1H-Pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B3351813.png)
